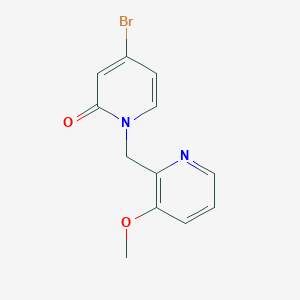
4-bromo-1-(3-methoxy-pyridin-2-ylmethyl)-1H-pyridin-2-one
Cat. No. B8437617
M. Wt: 295.13 g/mol
InChI Key: ZHILQWYDUADXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299065B2
Procedure details


(3-Methoxy-pyridin-2-yl)-methanol (227 mg, 1.63 mmol), 2-hydroxy-4-bromopyridine (282 mg, 1.63 mmol) and triphenyl phosphine (416 mg, 1.63 mmol) were stirred in dry dichloromethane (10 ml) at 0° C. under an atmosphere of nitrogen. Diethyl azodicarboxylate (242 mg, 1.63 mmol) was added at 0° C. then the reaction was allowed to attain room with stirring overnight. A saturated aqueous solution of sodium hydrogen carbonate was added (10 ml) and the layers were separated. The aqueous portion was extracted with dichloromethane (2×10 ml) and the organic portions were combined, dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash silica chromatography eluting first with 0-100% ethyl acetate in petrol and then 10% 7 N methanolic ammonia in dichloromethane to give the 4-bromo-1-(3-methoxy-pyridin-2-ylmethyl)-1H-pyridin-2-one in 57% purity contaminated with 23% 2-hydroxy-4-bromopyridine and 20% triphenyl phosphine oxide by LC-MS (340 mg). The product was used directly in the next step. LC-MS m/z 297 [M+H]+ Rt=2.05 min




Name
Diethyl azodicarboxylate
Quantity
242 mg
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH2:9]O)=[N:5][CH:6]=[CH:7][CH:8]=1.[OH:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][N:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.C(=O)([O-])O.[Na+]>ClCCl>[NH3:5].[Br:18][C:16]1[CH:15]=[CH:14][N:13]([CH2:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[C:12](=[O:11])[CH:17]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
227 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=NC=CC1)CO
|
|
Name
|
|
|
Quantity
|
282 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC=CC(=C1)Br
|
|
Name
|
|
|
Quantity
|
416 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
Diethyl azodicarboxylate
|
|
Quantity
|
242 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extracted with dichloromethane (2×10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash silica chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting first with 0-100% ethyl acetate in petrol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| YIELD: PERCENTYIELD | 10% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(N(C=C1)CC1=NC=CC=C1OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
